Nickel;silicon

CMOS contact metallization salicide process gate linewidth scaling

Nickel monosilicide (NiSi), CAS 12035-57-3, is a 1:1 intermetallic compound of nickel and silicon that serves as the industry-standard contact metallization material for sub-90 nm CMOS technology nodes. NiSi exhibits a thin-film resistivity of approximately 13–20 μΩ·cm and forms via low-temperature rapid thermal processing (RTP) in the 400–700 °C range.

Molecular Formula NiSi
Molecular Weight 86.778 g/mol
CAS No. 12035-57-3
Cat. No. B084514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel;silicon
CAS12035-57-3
SynonymsNickel silicide (NiSi)
Molecular FormulaNiSi
Molecular Weight86.778 g/mol
Structural Identifiers
SMILES[Si].[Ni]
InChIInChI=1S/Ni.Si
InChIKeyPEUPIGGLJVUNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Monosilicide (NiSi, CAS 12035-57-3) for Semiconductor Contact Metallization: Technical Procurement Overview


Nickel monosilicide (NiSi), CAS 12035-57-3, is a 1:1 intermetallic compound of nickel and silicon that serves as the industry-standard contact metallization material for sub-90 nm CMOS technology nodes. NiSi exhibits a thin-film resistivity of approximately 13–20 μΩ·cm [1] and forms via low-temperature rapid thermal processing (RTP) in the 400–700 °C range [2]. It replaced TiSi₂ and CoSi₂ as the preferred self-aligned silicide (salicide) material at the 90 nm and 65 nm technology nodes due to its superior scalability, reduced silicon consumption, and absence of linewidth-dependent resistivity degradation [3].

Technology Node
Compatible with sub-65 nm CMOS salicide processes where CoSi₂ and TiSi₂ fail
Process Integration
Low-thermal-budget RTP formation (reported 600–800°C window) preserves shallow junctions
Junction Compatibility
Reduced silicon consumption supports ultra-shallow source/drain architectures

Why Nickel Monosilicide (NiSi) Cannot Be Directly Substituted with CoSi₂ or TiSi₂ in Scaled CMOS Fabrication


Nickel monosilicide cannot be generically interchanged with CoSi₂ or TiSi₂ in sub-90 nm CMOS fabrication due to fundamentally different scaling behaviors and material constraints. CoSi₂ exhibits a sharp increase in sheet resistance at gate lengths below 40 nm, rendering it unusable for advanced nodes [1]. TiSi₂ suffers from the narrow-line effect—incomplete C49 to C54 phase transformation on narrow polysilicon lines causes resistivity to rise precipitously with decreasing linewidth [2]. NiSi uniquely maintains low sheet resistance down to 30 nm gate lengths and demonstrates a reverse linewidth effect where resistance actually decreases with shrinking dimensions [1]. Additionally, NiSi consumes approximately 35% less silicon than CoSi₂ to achieve equivalent sheet resistance—a critical differentiator for ultra-shallow junction integrity below the 65 nm node [3].

Risk Dimension
NiSi (Target)
CoSi₂ / TiSi₂ (Substitute)
Gate-length scalability
Reported stable sheet resistance to 30 nm gate length
CoSi₂ degrades below 40 nm; TiSi₂ narrow-line effect limits scaling
Silicon consumption
Lower Si consumption preserves junction depth
CoSi₂ consumes ~35% more Si; TiSi₂ also higher, risking junction leakage
Linewidth effect
No reported linewidth-dependent resistivity
TiSi₂ fails due to incomplete C49→C54 phase transformation on narrow lines

NiSi (CAS 12035-57-3) Quantitative Differentiation Evidence for Scientific Procurement Decisions


NiSi Maintains Low Resistivity to 30 nm Gate Lengths vs. CoSi₂ Failure Below 40 nm

NiSi maintains low sheet resistance down to 30 nm gate lengths, whereas CoSi₂ and Co-Ni silicides exhibit increasing sheet resistance at gate lengths below 40 nm. NiSi uniquely demonstrates a reverse linewidth effect—sheet resistance decreases with decreasing linewidth—enabling reliable contact metallization at aggressively scaled dimensions [1]. CoSi₂ required a high thermal budget to achieve low diode leakage, and even with lower thermal budgets its sheet resistance degraded below 40 nm [1].

Scalability limit
Head-to-head
NiSi maintains low sheet resistance to 30 nm gate length; CoSi₂ degrades below 40 nm
NiSi extends viable salicide gate length by ≥10 nm
Sub-65 nm node selection requires this margin
CMOS contact metallization salicide process gate linewidth scaling

NiSi Reduces Silicon Consumption by 35% Compared to CoSi₂ at Equivalent Sheet Resistance

The average silicon consumption required to obtain a given sheet resistance is 35% lower for Ni monosilicide compared to Co disilicide [1]. In absolute thickness terms, NiSi consumes 8.2 nm of silicon per 10 nm of final silicide thickness, whereas CoSi₂ consumes 10.3 nm of silicon per 10 nm of silicide thickness [2]. This reduced silicon consumption directly enables the formation of ultra-shallow source/drain junctions without excessive junction leakage or short-channel effect degradation.

Si consumption
Head-to-head
NiSi: ~8.2 nm Si per 10 nm silicide; CoSi₂: ~10.3 nm. ~35% lower consumption at matched sheet resistance
Preserves ultra-shallow junction integrity
Critical for sub-65 nm source/drain engineering
ultra-shallow junction silicon consumption salicide process optimization

NiSi Achieves Lower Diode Leakage Current than CoSi₂ for Equivalent Junction Depth and Sheet Resistance

For identical junction depth and identical sheet resistance, Ni-silicided junctions exhibit lower reverse-bias leakage current compared to Co-silicided counterparts [1]. NiSi achieves both lower contact resistivity than CoSi₂ and lower diode leakage for similar sheet resistance values [2]. This leakage reduction is attributed directly to the reduced silicon consumption of Ni monosilicide relative to Co disilicide, which preserves a greater thickness of the underlying doped junction region [1].

Junction leakage
Head-to-head
NiSi-silicided junctions show lower reverse-bias leakage than CoSi₂ at matched junction depth and Rs
Reduces standby power in CMOS circuits
Leakage reduction linked to lower Si consumption
junction leakage reverse bias leakage salicide electrical performance

NiSi Requires Lower Thermal Budget with 600–800°C Processing Window vs. 850°C+ for CoSi₂

The process window for low-resistance NiSi formation is 600–800°C with a Ti capping layer and 700–800°C without a cap [1]. CoSi₂ typically requires higher silicidation temperatures (800–850°C for 1-hour anneal to achieve ~15 μΩ·cm resistivity) [2]. The lower formation temperature of NiSi reduces the overall thermal budget of the CMOS fabrication flow, which is critical for preserving dopant profiles in ultra-shallow junctions and enabling integration with high-κ metal gate stacks.

Thermal budget
Method context
NiSi formation window 600–800 °C (RTP); CoSi₂ requires ≥800–850 °C for low resistivity
Enables integration with high-κ/metal gate stacks
Lower thermal exposure preserves dopant profiles
thermal budget RTP annealing CMOS process integration

NiSi Eliminates Linewidth-Dependent Resistivity Degradation Observed in TiSi₂

TiSi₂ exhibits a well-documented narrow-line effect: the sheet resistance increases remarkably with decreasing gate linewidth due to incomplete C49 to C54 TiSi₂ phase transformation on narrow lines [1]. In contrast, the resistivity of NiSi remains constant down to linewidths below 30 nm [1]. NiSi forms directly as the low-resistivity orthorhombic phase without requiring a polymorphic transformation, eliminating the linewidth-dependent phase transformation that fundamentally limits TiSi₂ scalability.

Linewidth effect
Class-level
NiSi resistivity remains constant down to sub-30 nm lines; TiSi₂ fails due to C49→C54 phase limitation
Eliminates linewidth-dependent degradation risk
TiSi₂ abandoned at 0.25 μm node for this reason
narrow-line effect C49-C54 phase transformation salicide scalability

NiSi Schottky Barrier Height of 0.65 eV (n-Si) Enables Dopant-Segregation Tuning to Sub-0.1 eV

The intrinsic Schottky barrier height (SBH) of NiSi on n-type Si(100) is approximately 0.65 eV [1]. While this mid-gap barrier is higher than some alternative silicides (e.g., PtSi at ~0.78–0.87 eV n-Si SBH), NiSi uniquely supports dopant-segregation engineering techniques that can reduce the effective SBH to as low as 0.07 eV on n-Si via sulfur segregation [2]. No metal has been reported to show a Schottky barrier of less than 0.4 eV on n-type silicon without such interface engineering [3], and NiSi's compatibility with dopant segregation makes it a uniquely tunable platform for dual-barrier contact schemes.

SBH tunability
Reported
NiSi n-Si SBH ~0.65 eV; tunable to 0.07 eV via S segregation (89% reduction)
Supports dual-barrier contact engineering
Compatibility with dopant segregation processes
Schottky barrier height contact resistance dopant segregation

NiSi (CAS 12035-57-3) Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Salicide Contact Metallization for 65 nm, 45 nm, and 32 nm CMOS Technology Nodes

NiSi is the only viable salicide material for CMOS technology nodes at 65 nm and below, where CoSi₂ fails due to sheet resistance degradation below 40 nm gate length [1]. The 35% lower silicon consumption compared to CoSi₂ enables ultra-shallow junction formation without junction leakage degradation [2]. The absence of linewidth-dependent resistivity degradation (unlike TiSi₂) ensures uniform contact resistance across all device geometries. Procurement for sub-65 nm CMOS fabrication must specify NiSi; CoSi₂ and TiSi₂ are technically non-viable for these nodes.

Ultra-Shallow Junction Contact Formation in Advanced Logic Devices (FinFET, GAAFET)

For ultra-shallow source/drain junctions with junction depths below 50 nm, NiSi's reduced silicon consumption (8.2 nm Si per 10 nm silicide thickness vs. 10.3 nm for CoSi₂) [2] is the critical enabling factor. Higher-consumption alternatives would penetrate through the junction, causing catastrophic leakage. Additionally, NiSi's lower reverse-bias diode leakage compared to CoSi₂ at equivalent junction depths [2] directly reduces standby power—a primary metric for mobile and IoT processors fabricated in advanced FinFET and GAAFET technologies.

Dual-Barrier-Height Contact Engineering Using Dopant-Segregated NiSi

NiSi is the preferred base silicide for dopant-segregation contact engineering due to its intrinsic 0.65 eV n-Si Schottky barrier height and demonstrated tunability to 0.07 eV via sulfur segregation [3]. This enables single-silicide dual-barrier-height schemes where the same NiSi material is engineered for low electron barriers on n-FETs and low hole barriers on p-FETs. Alternative silicides (e.g., PtSi) lack the same degree of SBH tunability. Procurement of NiSi sputtering targets or ALD precursors for dopant-segregation contact R&D must consider the material's compatibility with S, Se, Al, and B segregation processes.

Low-Thermal-Budget Integration with High-κ/Metal Gate Stacks

NiSi's formation temperature window of 600–800°C (with Ti cap) [4] is 100–200°C lower than CoSi₂ processing requirements (800–850°C) [5]. This reduced thermal budget is essential for integration with high-κ dielectrics and metal gate electrodes, which degrade under prolonged high-temperature exposure. The lower temperature also minimizes dopant deactivation and diffusion in ultra-shallow junctions. Processes requiring gate-first high-κ/metal gate integration or 3D sequential integration with temperature constraints must specify NiSi over higher-temperature silicide alternatives.

Application
Selection Property
Validation Focus
Sub-65 nm CMOS salicide
Gate-length scalability below 40 nm
Sheet resistance vs. linewidth on poly-Si test structures
Ultra-shallow junction contact (FinFET/GAAFET)
Low silicon consumption ratio
Junction leakage and depth after silicidation
Dual-barrier contact R&D
Schottky barrier height tunability
Effective SBH after S, Se, Al, B segregation
High-κ/metal gate integration
Low formation temperature window
Thermal budget compatibility with gate-first flows

Technical Documentation Hub

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